molecular formula C10H13NO B109148 1-(3-Amino-4-methylphenyl)propan-1-one CAS No. 103028-85-9

1-(3-Amino-4-methylphenyl)propan-1-one

Cat. No.: B109148
CAS No.: 103028-85-9
M. Wt: 163.22 g/mol
InChI Key: BAELGKTYNVGTFI-UHFFFAOYSA-N
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Description

1-(3-Amino-4-methylphenyl)propan-1-one is a chemical compound of significant interest in scientific research, particularly as a synthetic intermediate. Its structure, featuring an aminophenyl propanone backbone, is closely related to various bioactive molecules and Mannich base precursors . Researchers utilize this compound and its analogs in the development and study of novel substances with potential pharmacological activities . Research Applications This compound serves as a versatile building block in organic synthesis. Its molecular framework is a key intermediate for exploring structure-activity relationships in medicinal chemistry. Structurally similar phenylpropan-1-one derivatives are investigated for their potential as monoamine transporter uptake blockers or releasers, which is relevant for neuropharmacological studies . Furthermore, related 1-aryl-3-morfolino-propane-1-one hydrochlorides, which are Mannich bases derived from similar ketones, have been studied for their cytotoxic effects and radiation protection properties, indicating the value of this chemical class in developing anticancer drug candidates . Handling & Compliance This product is intended For Research Use Only and is not for diagnostic or therapeutic use. It is the responsibility of the purchaser to ensure compliance with all applicable local, national, and international regulations governing the handling of this substance.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-amino-4-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-3-10(12)8-5-4-7(2)9(11)6-8/h4-6H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAELGKTYNVGTFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)C1=CC(=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701281826
Record name 1-(3-Amino-4-methylphenyl)-1-propanone
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Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103028-85-9
Record name 1-(3-Amino-4-methylphenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103028-85-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Amino-4-methylphenyl)-1-propanone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Theoretical Frameworks in Aminoaryl Ketone Synthesis

Fundamental Reaction Mechanisms in Carbonyl and Amine Chemistry

The reactivity of 1-(3-Amino-4-methylphenyl)propan-1-one is dominated by its two key functional groups: the aromatic amine and the propiophenone (B1677668) ketone. The interplay between the nucleophilic amino group and the electrophilic carbonyl group dictates a wide range of potential reactions.

A cornerstone of carbonyl chemistry is the nucleophilic addition reaction. The carbonyl group (C=O) is polarized, with the carbon atom bearing a partial positive charge, making it an electrophile. This electrophilic carbon is susceptible to attack by nucleophiles.

The mechanism proceeds in two general steps:

Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a new sigma bond. This attack forces the pi electrons of the carbonyl double bond to move onto the oxygen atom, creating a tetrahedral alkoxide intermediate.

Protonation: The negatively charged oxygen of the alkoxide intermediate is then protonated, typically by a weak acid or the solvent, to yield a neutral alcohol product.

The reactivity of the carbonyl group can be influenced by both steric and electronic factors. In the case of this compound, the aryl group and the ethyl group attached to the carbonyl carbon create a specific steric environment. Electronically, the amino and methyl groups on the phenyl ring can influence the electrophilicity of the carbonyl carbon through resonance and inductive effects.

Table 1: Key Steps in Nucleophilic Addition to a Ketone
StepDescriptionIntermediate/Product
1. Nucleophilic AttackThe nucleophile donates an electron pair to the electrophilic carbonyl carbon.Tetrahedral Alkoxide Intermediate
2. ProtonationThe alkoxide intermediate accepts a proton from a proton source.Alcohol Product

The primary amino group of this compound can react with aldehydes or ketones to form imines (also known as Schiff bases). Conversely, the ketone functional group of this molecule can react with primary or secondary amines.

The formation of an imine from a ketone and a primary amine is a reversible, acid-catalyzed reaction that proceeds through the following steps:

Nucleophilic Attack: The nitrogen of the primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral carbinolamine intermediate.

Protonation of Hydroxyl Group: The hydroxyl group of the carbinolamine is protonated by an acid catalyst to form a good leaving group (water).

Elimination of Water: The lone pair on the nitrogen helps to expel a molecule of water, forming an iminium ion.

Deprotonation: A base (often the solvent or another amine molecule) removes a proton from the nitrogen to yield the neutral imine product.

Enamines are formed when a ketone reacts with a secondary amine. The mechanism is similar to imine formation up to the iminium ion stage. However, since the nitrogen in the iminium ion formed from a secondary amine has no proton to lose, a proton is instead removed from an adjacent carbon (the α-carbon), leading to the formation of a C=C double bond, resulting in an enamine.

The ketone and any subsequently formed imine functionality in derivatives of this compound can be reduced to an alcohol and an amine, respectively, through hydride transfer reactions. Common hydride reagents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄).

The mechanism for the reduction of a ketone by a hydride reagent involves the following:

Hydride Attack: A hydride ion (H⁻) from the reducing agent acts as a nucleophile and attacks the electrophilic carbonyl carbon. This is analogous to the first step of nucleophilic addition, forming a tetrahedral alkoxide intermediate.

Protonation: The resulting alkoxide is protonated in a workup step (usually by adding a weak acid) to give the corresponding secondary alcohol.

The reduction of an imine to an amine follows a similar pathway, with the hydride ion attacking the electrophilic carbon of the C=N double bond to form an amide anion, which is then protonated to yield the amine.

Table 2: Comparison of Common Hydride Reducing Agents
ReagentFormulaReactivityTypical Solvents
Sodium BorohydrideNaBH₄Milder, reduces aldehydes and ketones.Protic solvents (e.g., ethanol, methanol)
Lithium Aluminum HydrideLiAlH₄Stronger, reduces a wider range of carbonyls and other functional groups.Aprotic solvents (e.g., diethyl ether, THF)

Mechanistic Insights into Complex Transformations

Beyond these fundamental reactions, the synthesis and modification of aminoaryl ketones can involve more sophisticated catalytic systems that enable complex bond formations.

Copper-catalyzed reactions are powerful tools in organic synthesis. While specific examples of copper-catalyzed cycloadditions involving this compound are not extensively documented, the general principles can be applied to this class of molecules. For instance, copper catalysts are known to facilitate reactions such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a key example of "click chemistry".

In a hypothetical scenario, a derivative of this compound containing an alkyne or azide (B81097) functionality could undergo a copper-catalyzed cycloaddition. The mechanism of CuAAC is thought to involve the following key steps:

Formation of a Copper Acetylide: The terminal alkyne reacts with a Cu(I) catalyst to form a copper acetylide intermediate.

Coordination: The azide coordinates to the copper center.

Cycloaddition: The coordinated azide undergoes a [3+2] cycloaddition with the copper acetylide.

Protonolysis/Release: The resulting metallacycle undergoes protonolysis to release the triazole product and regenerate the Cu(I) catalyst.

Copper catalysis can also be employed in the synthesis of α-amino-α-aryl ketones. beilstein-journals.org Furthermore, copper-catalyzed carboamination of alkenes provides a pathway to γ-amino butyric acid (GABA) derivatives, showcasing a radical-polar crossover mechanism. organic-chemistry.org

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide range of chemical transformations under mild conditions. Proton-coupled electron transfer (PCET) is a mechanism within photoredox catalysis where an electron and a proton are transferred together, often in a concerted step. researchgate.net

For aryl ketones, photoredox catalysis can be used to generate ketyl radical intermediates. A photosensitizer, upon excitation by light, can engage in an electron transfer with the ketone. In a PCET process, a proton source can facilitate this electron transfer, leading to the formation of a neutral ketyl radical. These highly reactive intermediates can then participate in various bond-forming reactions.

For example, a highly enantioselective protocol for the reductive coupling of ketones and hydrazones has been developed, proceeding through neutral ketyl radical intermediates generated via a concerted PCET event. researchgate.netrsc.org This process is jointly mediated by a chiral phosphoric acid catalyst and a photoredox catalyst. researchgate.netrsc.org Such a mechanism could be envisioned for derivatives of this compound to achieve asymmetric transformations. The efficiency of these transformations can be influenced by the design of organic photoredox catalysts that facilitate a catalytic multisite proton-coupled electron transfer (MS-PCET) mechanism. googleapis.comnih.gov

Elucidation of Steps in the Heyns Rearrangement

The Heyns rearrangement is a fundamental reaction for the synthesis of α-amino ketones from α-hydroxy ketones. rsc.org The mechanism is thought to commence with the formation of an α-hydroxy imine, which then rearranges to the α-amino ketone through a hydroxy enamine intermediate in an intramolecular redox reaction. rsc.org This transformation results in the migration of the carbonyl group to the adjacent carbon atom. rsc.org

Recent studies have provided deeper insights into this process. For instance, a metal-free, Brønsted acid-mediated approach has been developed for the regioselective synthesis of 2,3-disubstituted indoles from α-hydroxyketones and o-aminoaryl ketones. researchgate.net This reaction proceeds via an interrupted Heyns rearrangement, generating an aminoenol intermediate that undergoes intramolecular trapping and aromatization. researchgate.net Furthermore, highly enantioselective Brønsted acid-catalyzed Heyns rearrangements have been achieved using a chiral spiro phosphoric acid, yielding valuable chiral α-aryl-α-aminoketones. researchgate.net Experimental evidence from these studies suggests that the stereocontrol is realized during a proton-transfer step involving an enol intermediate. researchgate.net

Key Intermediates in the Heyns Rearrangement

Intermediate Description
α-Hydroxy Imine Formed from the initial condensation of the α-hydroxy ketone and an amine. rsc.org
Hydroxy Enamine A key intermediate resulting from the tautomerization of the α-hydroxy imine. rsc.org

Mechanistic Studies of Cross-Carboxy Coupling for Ketone Formation

Cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and their mechanistic understanding is key to developing efficient ketone syntheses. The Suzuki-Miyaura cross-coupling of acyl chlorides with boronic acids is a central strategy for preparing ketones. acs.org Mechanistic studies indicate that the reaction proceeds via selective activation of the N-C(O) bond. acs.org

A direct deoxygenative cross-coupling between carboxylic acids and alcohols for ketone synthesis has been developed using photoredox/nickel dual catalysis. nih.gov A plausible mechanism begins with the condensation of an alcohol and an N-heterocyclic carbene (NHC) to form an activated alcohol. nih.gov This is followed by reductive quenching of the photocatalyst, leading to the generation of an alkyl radical. nih.gov Concurrently, the nickel catalytic cycle is initiated by the oxidative addition of a Ni(0) catalyst to an in situ-activated carboxylic acid. nih.gov The alkyl radical is then trapped by the Ni(II) species to form a Ni(III) complex, which undergoes reductive elimination to yield the desired ketone. nih.gov

In some cases, radical-based cycles involving Fe(II/III) redox couples have been supported by radical clock and trap experiments. researchgate.net

Radical Pathways in Ketone Synthesis and Functionalization

Radical chemistry offers unique pathways for the synthesis and functionalization of ketones. The direct use of simple ketones as α-ketone radical sources for α-C(sp3)–H functionalization is a sustainable approach for constructing complex molecules. rsc.org

One strategy involves the synergistic combination of photoredox catalysis and organocatalysis for the direct β-coupling of cyclic ketones with aryl ketones. nih.gov This process involves the coupling of two catalytically generated radical species: a β-enaminyl radical and a radical anion. nih.gov N-heterocyclic carbene (NHC) based radical catalysis has also shown versatility in constructing carbon-carbon bonds by capitalizing on their umpolung reactivity and the generation of persistent ketyl radicals. researchgate.net

Recent advancements have also focused on the dealkenylative functionalization of olefin-containing substrates through the one-pot formation and utilization of pro-aromatic 1,4-dihydropyridazines, which can be triggered by excitation or oxidation to generate radical intermediates. researchgate.net

Examples of Radical Intermediates in Ketone Synthesis

Radical Species Method of Generation
β-Enaminyl Radical Oxidation and deprotonation of a ketone-derived enamine. nih.gov
Ketyl Radical Reduction of NHC-bound acyl azolium intermediates. researchgate.net

Kinetics and Mechanisms of Chiral Inversion in Related Aminopropiophenones

For many chiral drugs, particularly 2-arylpropionic acid derivatives, chiral inversion is a well-documented process that can be influenced by biological, solvent, light, and temperature factors. eurekaselect.com The mechanism of metabolic chiral inversion often involves the formation of a coenzyme A (CoA) thioester. researchgate.net

In the case of the quinoxaline (B1680401) topoisomerase II poison XK469, the S(-)-isomer is predominantly converted to the more potent R(+)-isomer in circulation. nih.gov The total clearance of the S-isomer is significantly more rapid than that of the R-isomer, with the major clearance route being inversion to its antipode. nih.gov The plasma concentration-time profiles for both isomers typically follow two-compartment pharmacokinetics. nih.gov

For some chiral hydroxy group drugs, the redox enzyme system is considered a key factor in chiral inversion in vivo. nih.gov It is important to note that chiral inversion is not a universal phenomenon for all drugs and can vary significantly between species and tissues. researchgate.net

Stereochemical Control Mechanisms

Achieving high levels of stereocontrol is a critical aspect of modern organic synthesis, particularly for the preparation of chiral molecules like amino ketones and their derivatives.

Ligand Design and Catalyst-Substrate Interactions in Asymmetric Hydrogenation

Asymmetric hydrogenation is a powerful method for the synthesis of chiral compounds, and the design of chiral ligands is central to its success. wikipedia.org Chiral phosphine (B1218219) ligands, especially C2-symmetric ligands like BINAP, are widely used in asymmetric hydrogenation catalysts. wikipedia.org

For the asymmetric hydrogenation of β-amino ketones, iridium-catalyzed systems have shown promise. researchgate.net DFT calculations suggest that hydrogen molecule activation, sometimes assisted by water, occurs via a six-membered transition state, with enantioselectivity arising from preferential hydride transfer to one face of the prochiral substrate. researchgate.net

Recent developments include the use of P,N,OH ligands based on a researchgate.netresearchgate.net-paracyclophane framework, which have demonstrated excellent enantioselectivities in the asymmetric hydrogenation of simple alkyl-aryl ketones. mdpi.com The presence of both NH and OH functionalities in the ligand is often crucial for achieving high catalytic activity and enantioselectivity. mdpi.comnih.gov The rigidity of the ligand can also positively contribute to asymmetric induction, as seen in tethered half-sandwich complexes. mdpi.com

Factors Influencing Enantioselectivity in Asymmetric Hydrogenation

Factor Description
Ligand Structure The chirality and rigidity of the ligand are paramount for effective stereocontrol. wikipedia.orgmdpi.com
Catalyst-Substrate Interaction Non-covalent interactions, such as CH/π interactions, can play a significant role in determining the stereochemical outcome. mdpi.com

Enantioselective Protonation Mechanisms in Chiral Amino Ketone Synthesis

Enantioselective protonation is a key strategy for establishing stereocenters in the synthesis of chiral ketones. nih.gov This process often involves the use of a lithium enolate, a catalytic amount of a chiral proton source, and a stoichiometric amount of an achiral proton source. nih.gov

One proposed mechanism involves the pre-association of the chiral and achiral proton sources to form an oxonium ion pair, which then protonates the enolate substrate. nih.gov In some systems, an amino-group-assisted coordination strategy and a proton-shuttle-activated outer-sphere mode have been proposed for cobalt-catalyzed asymmetric hydrogenation of α-primary amino ketones, leading to chiral vicinal amino alcohols. researchgate.net

The development of new catalytic asymmetric approaches, such as the palladium-catalyzed arylation of in situ generated α-keto imines, offers alternative routes to chiral α-amino ketones. rsc.org In these reactions, the chiral palladium(II) complex can play multiple roles, including the activation of the electrophile and the synergistic activation of the imine and the arylboronic acid. nih.gov

Role As Synthetic Intermediates and Precursors in Advanced Organic Synthesis

Building Blocks for Complex Organic Molecules

The strategic placement of amino and keto functionalities in 1-(3-Amino-4-methylphenyl)propan-1-one provides multiple reaction sites for elaboration into more complex structures. This has been effectively utilized in the synthesis of pharmacologically relevant compounds and serves as a foundation for the development of diverse organic frameworks.

Intermediates for β-Aminoketones and γ-Aminoalcohols

The structure of this compound makes it an ideal starting material for the synthesis of β-aminoketones through reactions involving the α-carbon of the ketone. A notable application is its role as a key intermediate in the synthesis of Tolperisone and its metabolites. Tolperisone is a centrally acting muscle relaxant, and its synthesis often involves a Mannich-type reaction where this compound is reacted with formaldehyde (B43269) and a secondary amine. Furthermore, this compound is a precursor in the synthesis of 3-Hydroxy Tolperisone Maleate, a metabolite of Tolperisone.

While the direct conversion of this compound to γ-aminoalcohols is not extensively documented in readily available literature, the reduction of the ketone functionality is a plausible synthetic route. Generally, β-amino ketones can be reduced to the corresponding 1,3-amino alcohols. nih.gov For instance, the reduction of β-enaminoketones has been shown to produce cis- and trans-3-aminocyclohexanols. mdpi.com The reduction of the carbonyl group in this compound would yield a γ-aminoalcohol, a structural motif present in various biologically active compounds.

Table 1: Synthetic Applications of this compound as an Intermediate

Target Molecule ClassSynthetic ApproachKey IntermediateResulting Compound (Example)
β-AminoketonesMannich ReactionThis compoundTolperisone
γ-AminoalcoholsReduction of KetoneThis compound1-(3-Amino-4-methylphenyl)propan-1-ol

Precursors to Polycyclic Heterocycles, including Quinolines and Azoles

The presence of an amino group ortho to a methyl group on the aromatic ring, combined with the ketone functionality, provides the necessary components for cyclization reactions to form heterocyclic systems. The Friedländer synthesis, a well-established method for quinoline (B57606) synthesis, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. du.edu.eg this compound, possessing the requisite 2-aminoaryl ketone moiety, is a suitable precursor for the synthesis of substituted quinolines. Various synthetic protocols for quinolines from aminoaryl ketones have been developed, highlighting the potential of this starting material in generating this important class of heterocycles. iipseries.orgresearchgate.netorganic-chemistry.org

Similarly, the primary amino group in this compound can serve as a nucleophile in reactions to form various azole rings, such as thiazoles or triazoles. The synthesis of azole derivatives often involves the reaction of an amine with a suitable electrophilic partner, followed by cyclization. For example, the synthesis of novel thiazole (B1198619) derivatives bearing a β-amino acid moiety has been reported, showcasing the versatility of amino groups in forming such heterocyclic systems. nih.gov While direct synthesis of azoles from this compound is not explicitly detailed in the available literature, the inherent reactivity of the amino group suggests its potential as a precursor for a range of azole-containing compounds. nih.gov

Utilization in the Construction of Diversely Substituted Organic Frameworks

The bifunctional nature of this compound makes it a valuable building block for the construction of more complex and diversely substituted organic frameworks. The amino group can be readily derivatized through acylation, alkylation, or diazotization reactions, while the ketone functionality allows for reactions such as aldol (B89426) condensations, Wittig reactions, and reductions. This dual reactivity enables the introduction of a wide array of substituents and the extension of the molecular scaffold in multiple directions, leading to the creation of libraries of compounds with diverse structures and potential applications.

Pathways to Structurally Diverse Analogues

The chemical scaffold of this compound provides a platform for the synthesis of a wide range of structurally diverse analogues through various synthetic transformations.

Synthesis of Functionalized Aminoaryl Ketones for Derivatization

The amino and ketone functionalities of this compound are amenable to a variety of chemical modifications, allowing for the synthesis of a wide range of functionalized aminoaryl ketones. The primary amino group can be transformed into amides, sulfonamides, or other nitrogen-containing functional groups through reactions with corresponding acyl chlorides, sulfonyl chlorides, or other electrophiles. This derivatization can be used to modulate the electronic and steric properties of the molecule, which is a common strategy in medicinal chemistry to optimize biological activity. The derivatization of amino acids and other amino compounds is a well-established field with a plethora of available reagents and protocols. researchgate.netsigmaaldrich.comwaters.com

The ketone group can undergo a variety of reactions, including alpha-halogenation followed by substitution, or condensation reactions to introduce new carbon-carbon bonds. These derivatizations can lead to a diverse set of compounds with modified pharmacokinetic and pharmacodynamic profiles.

Development of Novel Synthetic Routes for Structurally Related Compounds

The structural motif of this compound is found in a number of pharmacologically active compounds. The development of novel synthetic routes to structurally related analogues is an active area of research. For example, the synthesis of pyrovalerone analogs, which are also β-aminoketones, has been explored. nih.gov These synthetic efforts often focus on modifying the aromatic ring, the alkyl chain, or the amino group to investigate structure-activity relationships. While these syntheses may not directly start from this compound, they provide valuable insights into the chemical space around this important pharmacophore and can inspire the development of new synthetic strategies for related compounds.

Application in Pharmaceutical Synthesis as Chemical Intermediates

The utility of this compound in the broader context of medicinal chemistry is primarily as a sophisticated building block or intermediate in the synthesis of more complex, biologically active molecules. Its structure, which combines an aromatic ring, an amino group, and a ketone, offers multiple reactive sites for constructing diverse molecular architectures. This section explores its role through the lens of its parent structures: propiophenones and amino ketones.

Propiophenone (B1677668) Derivatives as Starting Materials for Pharmaceutical Compounds

Propiophenone and its derivatives are a well-established class of intermediates in the synthesis of a wide array of pharmaceutical compounds. ontosight.aimanavchem.com The basic propiophenone skeleton, consisting of a phenyl ring attached to a propanone chain, serves as a versatile scaffold that can be extensively modified to create molecules with specific therapeutic properties. ontosight.ai The presence of functional groups on the aromatic ring, such as the amino and methyl groups in this compound, provides crucial handles for further synthetic transformations.

These derivatives are instrumental in developing drugs targeting the central nervous system, among other applications. manavchem.com For instance, the antidepressant Bupropion, which belongs to the aminoketone class, contains a propiophenone moiety. manavchem.com Similarly, propiophenone is a known precursor in the synthesis of various psychoactive substances and other pharmaceuticals like phenmetrazine and propoxyphen. wikipedia.org

The synthetic versatility of the propiophenone core allows chemists to introduce a variety of substituents to modulate the pharmacological profile of the target molecule. Research has demonstrated the synthesis of series of propiophenone derivatives to develop new therapeutic agents, such as potent antihyperglycemic and lipid-lowering agents for the treatment of diabetes. nih.gov The strategic modification of the propiophenone structure is a key step in optimizing the efficacy and properties of the final drug substance. ontosight.ainih.gov

Table 1: Examples of Pharmaceutical Agents Derived from Propiophenone Intermediates

Drug Name Therapeutic Class Role of Propiophenone Moiety
Bupropion Antidepressant Forms the core chemical structure. manavchem.com
Phenmetrazine Appetite Suppressant Synthesized from a propiophenone precursor. wikipedia.org
Paroxypropione Beta-adrenergic Antagonist A 4-hydroxypropiophenone derivative used for various cardiovascular conditions. manavchem.com
Cathinone Stimulant A naturally occurring keto-alkaloid with a phenyl ketone structure. manavchem.com

Amino Ketones as Key Intermediates for Bioactive Molecules

The amino ketone functional group is a privileged structural motif found in numerous natural products, drugs, and other bioactive molecules. rsc.orgnih.gov These compounds are highly valued in organic synthesis because the presence of both an amino and a carbonyl group makes them exceptionally versatile building blocks for constructing more complex molecules, particularly nitrogen-containing heterocycles. nih.govresearchgate.net

β-amino ketones, in particular, are crucial precursors for synthesizing a variety of important compounds. rsc.orgresearchgate.net They can be readily converted into β-amino alcohols and β-amino acids, which are themselves important components of many pharmaceutical agents. mdpi.com Several commercial drugs are derived from or contain the β-amino ketone skeleton, highlighting the significance of this structural class in medicinal chemistry. rsc.orgresearchgate.net For example, tolperisone, a muscle relaxant, and sitagliptin, an antidiabetic drug, both feature a β-amino ketone-derived structure. rsc.orgresearchgate.net

The synthesis of amino ketones is an active area of research, with numerous methods developed to access these valuable intermediates stereoselectively. researchgate.net Common synthetic routes include the Mannich reaction, which involves the aminoalkylation of a carbon acid, and the aza-Michael addition of amines to α,β-unsaturated ketones. rsc.org These methods allow for the creation of a diverse library of amino ketone intermediates that can be used to develop new therapeutic agents. mdpi.com

Table 2: Examples of Bioactive Molecules Synthesized Using Amino Ketone Intermediates

Compound Name Therapeutic Application Significance of Amino Ketone Intermediate
Tolperisone Muscle Relaxant (Vasodilator) A drug containing a β-amino ketone moiety. rsc.orgresearchgate.net
Sitagliptin Antidiabetic A fluoroalkyl derivative derived from a β-amino ketone structure. rsc.orgresearchgate.net
Oxyfedrine Coronary Vasodilator Used for treating coronary diseases, it is derived from a β-amino ketone. rsc.orgresearchgate.net
Propipocaine Local Anesthetic A pharmaceutical agent that features the β-amino ketone skeleton. rsc.org

Synthesis of Aminopropiophenone Analogs for Structure-Activity Relationship Studies (limited to synthetic aspects)

Structure-Activity Relationship (SAR) studies are fundamental to the process of drug discovery, providing insights into how the chemical structure of a compound influences its biological activity. The synthesis of a series of analogs of a lead compound, such as this compound, is a cornerstone of SAR exploration. This process involves systematically modifying different parts of the molecule to observe the resulting changes in its biological effects.

From a synthetic standpoint, the aminopropiophenone scaffold offers several points for modification to generate a library of analogs for SAR studies:

Modification of the Aromatic Ring: The substitution pattern on the phenyl ring can be altered. For the parent compound, this could involve changing the position of the amino and methyl groups, or introducing other substituents like halogens (fluoro, chloro), alkoxy groups (methoxy), or alkyl chains of varying lengths. Synthetic routes to achieve this often start with differently substituted anilines or benzenes, which are then subjected to Friedel-Crafts acylation or similar reactions to install the propanone side chain. wikipedia.org

Modification of the Amino Group: The primary amine can be converted into secondary or tertiary amines through N-alkylation. It can also be transformed into amides, sulfonamides, or other nitrogen-containing functional groups. These transformations are typically high-yielding and can be performed using a wide range of commercially available reagents.

Modification of the Propanone Side Chain: The ethyl group of the propanone moiety can be elongated or branched. The ketone itself can be reduced to a secondary alcohol, which introduces a new chiral center and different hydrogen-bonding capabilities.

The goal of these synthetic efforts is to produce a diverse set of molecules that systematically probe the structural requirements for a desired biological activity. mdpi.com For example, in the development of anti-inflammatory agents based on benzylideneacetophenones (chalcones), researchers synthesized a series of derivatives with different electron-donating and electron-withdrawing groups on the aromatic rings to determine the optimal substitution pattern for activity. nih.gov This systematic approach, focused purely on the synthetic generation of diverse but related structures, is essential for mapping the SAR and ultimately designing more potent and selective drug candidates.

Green Chemistry Principles and Sustainable Synthesis of Aminoaryl Ketones

Design of Environmentally Benign Synthetic Methodologies

The design of greener synthetic routes for aminoaryl ketones involves a multi-faceted approach, targeting the reduction or elimination of toxic solvents, hazardous reagents, and energy-intensive steps. Key strategies include the use of green solvents, the application of environmentally friendly oxidants, and the development of protocols that avoid the use of transition metals and catalysts.

Traditional organic solvents are often volatile, flammable, and toxic, posing significant environmental and health risks. rjpn.org Water, in contrast, is an ideal green solvent due to its non-toxicity, availability, and safety. organic-chemistry.orgwikipedia.org Its use in the synthesis of ketones, including aromatic ketones, has been a significant area of research.

Recent studies have demonstrated the feasibility of conducting ketone synthesis in aqueous media. For instance, a visible-light-induced aerobic C-H oxidation reaction has been developed to produce aromatic ketones using water as the solvent. chemistryviews.org This method is not only environmentally friendly but also economical and can be performed under mild, room temperature conditions. chemistryviews.org The high dielectric constant of water makes it effective for transferring microwave energy, which can accelerate reactions, as seen in the rapid and efficient reduction of carbonyl compounds using sodium borohydride (B1222165) in water under microwave irradiation. researchgate.net

Challenges associated with the use of water, such as the poor solubility of some organic reactants, are being addressed through various techniques. scispace.com These include the use of surfactants, phase-transfer catalysts, or co-solvents like ethanol to enhance solubility and reaction efficiency. organic-chemistry.orgresearchgate.net

Table 1: Examples of Green Solvents in Ketone Synthesis

Green Solvent Reaction Type Advantages Reference
Water Visible-light-induced aerobic C-H oxidation Environmentally friendly, economical, mild conditions chemistryviews.org
Water Sodium borohydride reduction Fast reaction times, high yields, green solvent researchgate.net
Ethanol Bio-based solvent Renewable feedstock, reduced hazardous chemical use

The replacement of hazardous and stoichiometric oxidants with greener alternatives is a critical aspect of sustainable chemistry. innoget.com Air and molecular oxygen are ideal oxidants due to their abundance, low cost, and the formation of water as the only byproduct. chemistryviews.orgresearchgate.net

Several methodologies have been developed for the aerobic oxidation of substrates to form ketones. A copper-catalyzed aerobic oxidation process allows for the synthesis of esters from common ketones using air as the oxidant. acs.org This protocol is practical and operates under open-air conditions. acs.org Similarly, visible-light-induced aerobic C-H oxidation reactions utilize air as the oxidant to produce aromatic ketones. chemistryviews.org The photolysis of ketones in air-saturated aqueous solutions can also lead to the uptake of oxygen, demonstrating the potential of light-driven aerobic oxidations. nih.gov

Nitrogen dioxide (NO2) has also been explored as a green oxidant. In one approach, NO2 reacts with a transition-metal-substituted polyoxometalate (POM) to form a metal-nitro intermediate, which then facilitates the oxidation of alkenes to ketones using molecular oxygen. innoget.com This method offers high selectivity and allows for the regeneration of the POM catalyst. innoget.com

Table 2: Green Oxidants in Ketone Synthesis

Green Oxidant Catalytic System/Method Key Features Reference
Air/Oxygen Copper-catalyzed aerobic oxidation Inexpensive catalyst, open-air conditions acs.org
Air/Oxygen Visible-light-induced C-H oxygenation Metal-free, room temperature, high functional group tolerance chemistryviews.orglidsen.com
Nitrogen Dioxide Transition-metal-substituted Polyoxometalate (POM) High selectivity, catalyst regeneration innoget.com

While transition-metal catalysts are highly effective in many organic transformations, they can be toxic, expensive, and difficult to remove from the final product. This has spurred the development of transition-metal-free and catalyst-free synthetic methods.

A notable example is a catalyst-free, one-pot synthesis of N,N-di(α-amino aryl ketones) from aryl glyoxals and aryl amines. This method utilizes ethanol as a solvent under reflux conditions and offers advantages such as high yields, operational simplicity, and the absence of harmful byproducts. researchgate.net Another approach involves a light-driven, transition-metal-free direct decarbonylation of unstrained diaryl ketones to construct biaryl compounds. nih.gov This reaction proceeds at room temperature and tolerates a wide range of functional groups. nih.gov

Furthermore, a metal-free C-H oxygenation process for the synthesis of aromatic ketones has been reported, using Eosin Y as a photocatalyst and air as the oxidant under visible light at room temperature. lidsen.com Such protocols not only reduce the environmental impact but also simplify purification processes, making them more attractive for industrial applications.

Energy Efficiency in Synthesis

Improving energy efficiency is a key principle of green chemistry, aiming to reduce the environmental and economic costs associated with chemical processes. yale.edurjpn.org This can be achieved by conducting reactions under milder conditions and utilizing alternative energy sources.

Visible-light photoredox catalysis has emerged as a powerful tool for promoting organic reactions under mild conditions, often at room temperature. nih.gov This approach harnesses the energy of visible light to initiate chemical transformations, avoiding the need for high temperatures.

The synthesis of aromatic ketones via visible-light-induced aerobic C-H oxidation is a prime example of this strategy. chemistryviews.org By using a photocatalyst, this method allows for the selective oxidation of C-H bonds at room temperature, offering a more energy-efficient alternative to traditional heating methods. chemistryviews.org Similarly, the visible-light-mediated synthesis of ketones through the oxidative alkylation of styrenes proceeds at room temperature with low photocatalyst loadings. nih.gov The development of light-driven, photocatalyst-free methods further enhances the green credentials of these reactions by eliminating the need for a catalyst altogether. organic-chemistry.org

Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free or low-solvent alternative to traditional solution-based synthesis. mdpi.com This technique can lead to shorter reaction times, higher yields, and reduced energy consumption.

In the context of carbonyl chemistry, mechanochemical activation has been successfully applied to the allylation of aldehydes and ketones. mdpi.com By controlling grinding parameters, this method can be highly selective. mdpi.com For instance, the indium-mediated Barbier allylation of carbonyl compounds under mechanochemical ball-milling conditions has shown enhanced reactivity, particularly with the addition of a small amount of water. scispace.com This solvent-free or liquid-assisted grinding approach aligns well with the principles of green chemistry by minimizing solvent waste and energy input.

Atom Economy and Waste Minimization Strategies

The synthesis of aminoaryl ketones, including 1-(3-Amino-4-methylphenyl)propan-1-one, is traditionally associated with methods that are often inefficient from a green chemistry perspective. Classical approaches like Friedel-Crafts acylation typically generate substantial waste and exhibit poor atom economy. However, modern synthetic chemistry is increasingly focused on developing sustainable alternatives that maximize the incorporation of reactant atoms into the final product while minimizing waste.

Strategies for High Atom Economy in Aromatic Ketone Synthesis

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. nih.govorganic-chemistry.org Traditional methods for synthesizing aromatic ketones, such as the Friedel-Crafts acylation, often have low atom economy due to the use of stoichiometric amounts of Lewis acid catalysts, like aluminum chloride (AlCl₃), which cannot be easily recovered and generate significant waste streams. masterorganicchemistry.comnih.gov

To address this, several strategies are being employed to enhance atom economy:

Catalytic Approaches: Replacing stoichiometric reagents with catalytic ones is a primary strategy. The use of recyclable solid acid catalysts or mineral-supported catalysts can facilitate the acylation of arenes with higher atom efficiency. organic-chemistry.org For instance, methanesulfonic anhydride has been utilized as a promoter for Friedel-Crafts acylation, allowing for the preparation of aryl ketones with minimal waste that contains no metallic or halogenated components. acs.orgacs.org

Addition Reactions: Designing synthetic routes that favor addition reactions over substitution or elimination reactions inherently improves atom economy, as all the atoms of the reactants are incorporated into the product. nih.gov

Table 1: Comparison of Atom Economy in Aromatic Ketone Synthesis Methods

Method Reagents/Catalysts Atom Economy Waste Products
Traditional Friedel-Crafts Acylation Acyl chloride, Arene, Stoichiometric AlCl₃ Low AlCl₃ hydrate, HCl, solvent waste
Catalytic Friedel-Crafts Acylation Carboxylic acid/anhydride, Arene, Catalytic solid acid High Water, recoverable catalyst
Mechanochemical Synthesis Acyl chloride, Boronic acid, Pd catalyst (solvent-free) High Boronic acid waste, recoverable catalyst

Reduction of Chemical Waste through Sustainable Processes

Minimizing waste is intrinsically linked to improving atom economy and is a critical goal for the sustainable synthesis of aminoaryl ketones. Sustainable processes focus on reducing or eliminating the use and generation of hazardous substances.

Key strategies include:

Solvent-Free Reactions: Performing reactions without a solvent (neat) or using mechanochemistry can drastically reduce the volume of waste generated. organic-chemistry.org Solvent-free synthesis not only curtails environmental pollution but also lowers the manufacturing costs associated with solvent purchase, purification, and disposal.

Use of Greener Solvents: When solvents are necessary, the focus is on using environmentally benign options like water, supercritical fluids, or ionic liquids that can often be recycled.

Recyclable Catalysts: The development of heterogeneous or immobilized catalysts allows for their easy separation from the reaction mixture and reuse over multiple cycles. This not allays the economic cost but also prevents the release of potentially toxic metal catalysts into waste streams. mdpi.com For example, copper(II) bromide has been used as a recyclable catalyst for the synthesis of α-ketoamides from aryl ketones under solvent-free conditions.

Waste Valorization: Exploring methods to convert byproducts and waste streams into valuable chemicals is another important avenue. For instance, waste from biomass processing can be turned into catalysts or platform chemicals. mdpi.com

Future Directions in Sustainable Aminoaryl Ketone Chemistry

The future of aminoaryl ketone synthesis is geared towards the adoption of highly efficient and environmentally benign methodologies. The integration of biocatalysis and the use of renewable resources are at the forefront of this evolution, promising to revolutionize the production of these valuable chemical intermediates.

Integration of Biocatalysis for Selective Transformations

Biocatalysis, the use of enzymes or whole microbial cells to catalyze chemical reactions, offers unparalleled selectivity and specificity under mild, aqueous conditions. acsgcipr.org This makes it an exceptionally attractive tool for green chemistry. For the synthesis of aminoaryl ketones and their derivatives, several classes of enzymes are particularly relevant.

Amine Dehydrogenases (AmDHs): These enzymes can catalyze the reductive amination of ketones to produce chiral amines with high enantioselectivity. nih.govthieme-connect.de The process is highly atom-efficient, using an ammonium source for both the nitrogen and the reducing equivalents, with inorganic carbonate as the only byproduct. nih.gov

ω-Transaminases (ω-TAs): Transaminases are widely used to convert ketones into their corresponding primary amines by transferring an amino group from an amine donor. This method is highly effective for producing enantiomerically pure amines. researchgate.net

Imine Reductases (IREDs): IREDs catalyze the asymmetric reduction of pre-formed or in situ-generated imines to chiral amines. nih.govresearchgate.net Whole-cell biocatalysts containing IREDs and a cofactor regeneration system are particularly cost-effective and sustainable. nih.gov

The application of these biocatalysts can allow for the direct and selective introduction of the amino group onto a ketone precursor of this compound, potentially avoiding the use of harsh reagents and protecting groups.

Table 2: Key Enzymes for Biocatalytic Synthesis of Chiral Amines from Ketones

Enzyme Class Reaction Type Key Advantages
Amine Dehydrogenases (AmDHs) Reductive Amination High atom economy, excellent enantioselectivity, uses ammonia directly. nih.govthieme-connect.de
ω-Transaminases (ω-TAs) Transamination High enantioselectivity, broad substrate scope, avoids external reducing agents. acsgcipr.orgresearchgate.net
Imine Reductases (IREDs) Imine Reduction Excellent stereoselectivity, applicable to a wide range of ketones and amines. nih.gov

Exploration of Novel Renewable Feedstocks and Catalysts

The long-term sustainability of chemical manufacturing depends on the transition from fossil fuel-based feedstocks to renewable resources. Biomass, particularly lignocellulosic biomass, is a vast and underutilized source of renewable carbon.

Lignin Valorization: Lignin is a complex aromatic biopolymer that constitutes a significant portion of biomass. glbrc.orgnih.gov It is a promising renewable source for aromatic platform chemicals, such as vanillin, syringaldehyde, and p-hydroxybenzoic acid. nih.govnih.govacs.org Developing efficient depolymerization and conversion processes can provide a sustainable starting point for the synthesis of aromatic compounds, including precursors for aminoaryl ketones. glbrc.orgglbrc.org For instance, toluene (B28343), a basic building block for the "4-methylphenyl" moiety of the target compound, can potentially be derived from lignin.

Biomass-Derived Platform Chemicals: Smaller molecules derived from the fermentation or pyrolysis of carbohydrates, such as furfural and levulinic acid, are versatile platform chemicals that can be catalytically converted into a wide range of valuable products, including ketones. researchgate.netrsc.orgresearcher.life

Sustainable Catalysts: Research is also focused on developing catalysts from abundant, non-toxic metals or even metal-free organocatalysts. nih.govorganic-chemistry.org Furthermore, waste materials from other industrial processes are being investigated as supports or sources for catalysts, contributing to a more circular economy. mdpi.com

The strategic use of these renewable feedstocks and novel catalytic systems will be instrumental in developing truly sustainable synthetic routes to complex molecules like this compound.

Q & A

Basic Research Question

  • Purification : Use silica-gel column chromatography with a gradient eluent (hexane:ethyl acetate, 4:1 to 1:1) to separate polar byproducts. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Characterization :
    • ¹H/¹³C NMR : Compare chemical shifts with analogous compounds (e.g., 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone ). The amino group typically resonates at δ 3.5–4.5 ppm (¹H) .
    • FT-IR : Confirm ketone (C=O stretch ~1700 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functionalities .

What challenges arise in resolving amino group disorder during X-ray crystallographic refinement?

Advanced Research Question
Disorder in the amino group can complicate refinement. Using SHELXL ():

  • Apply soft restraints on N-H bond lengths (target: 0.88 Å) and angles.
  • Use ISOR and DELU constraints to stabilize anisotropic displacement parameters for the amino group .
  • Validate with R1 convergence (<5%) and check residual electron density maps for unresolved disorder .
    Refer to WinGX for graphical validation of hydrogen-bonding networks .

How can discrepancies between experimental and computational NMR data be resolved?

Advanced Research Question
Discrepancies often arise from solvent effects or conformational flexibility. Methodological steps:

Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) using Gaussian to predict NMR shifts in the gas phase vs. solvent (e.g., DMSO) .

Compare with experimental data (e.g., ¹³C shifts for the propanone carbonyl: predicted ~205 ppm vs. observed ~210 ppm) .

Adjust for solvent polarity using the PCM model and re-optimize geometry .

What strategies are effective for evaluating biological activity in enzyme inhibition assays?

Advanced Research Question

  • Assay design : Use a fluorogenic substrate (e.g., 4-methylumbelliferyl derivatives) to monitor enzyme kinetics.
  • Controls : Include positive inhibitors (e.g., acetazolamide for carbonic anhydrase) and vehicle controls .
  • Data analysis : Calculate IC₅₀ values via nonlinear regression (GraphPad Prism) and validate with molecular docking (AutoDock Vina) to predict binding modes .

How does the compound’s stability vary under thermal or photolytic conditions?

Intermediate Research Question

  • Thermal stability : Conduct TGA/DSC analysis (heating rate: 10°C/min, N₂ atmosphere). Decomposition onset >150°C suggests suitability for high-temperature reactions .
  • Photolytic stability : Expose to UV light (254 nm) and monitor degradation via HPLC. Methoxy and amino substituents may enhance stability compared to halogenated analogs .

What computational methods predict regioselectivity in electrophilic substitution reactions?

Advanced Research Question

  • Fukui function analysis (using Multiwfn): Identifies nucleophilic sites (e.g., para to the amino group in the methylphenyl ring) .
  • Hammett substituent constants : The electron-donating amino group directs electrophiles to the ortho/para positions. Compare with trifluoromethyl analogs (σₚ values: NH₂ = -0.66, CF₃ = +0.54) .

How can high-throughput crystallography pipelines improve structural determination?

Advanced Research Question

  • Automated data collection : Use synchrotron sources (e.g., Diamond Light Source) with robotic sample changers.
  • SHELXC/D/E pipeline : Rapid phase determination via charge-flipping (SHELXD) and density modification (SHELXE) .
  • Validation : Check data with CheckCIF for symmetry and twinning errors .

What analytical parameters validate compound identity in regulatory submissions?

Intermediate Research Question

  • HPLC-MS : Column: Zorbax Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm). Gradient: 5–95% acetonitrile in 10 min. Monitor [M+H]+ ion (m/z calc. for C₁₀H₁₃NO: 163.10) .
  • Elemental analysis : Acceptable C, H, N tolerances: ±0.4% .

How do steric and electronic effects influence catalytic hydrogenation of the ketone group?

Advanced Research Question

  • Catalyst selection : Use Pd/C (10% wt) in ethanol under H₂ (50 psi). The amino group’s electron donation reduces ketone reactivity vs. trifluoromethyl analogs .
  • Monitoring : Track reaction via in-situ IR (disappearance of C=O peak). Isolate the amine product via acid-base extraction (pH 8–9) .

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